2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol is defined by its heterobicyclic framework, which features a five-membered oxazole ring fused to a six-membered pyridine ring in a [4,5-c] configuration. The compound possesses the molecular formula C₁₀H₁₂N₂O₂ and exhibits a molecular weight of 192.21 grams per mole, as confirmed by computational analysis through PubChem databases. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as this compound, which accurately reflects the position of substituents and the ring fusion pattern.
The structural integrity of the molecule is maintained through the benzannelated heterocyclic system, where the oxazole nitrogen at position 3 and the oxygen at position 1 contribute to the aromatic character of the fused system. The tert-butyl group, consisting of a tertiary carbon bonded to three methyl groups, provides significant steric bulk and influences the compound's conformational preferences and chemical reactivity. The hydroxyl functionality at the 7-position introduces hydrogen bonding capabilities, which are crucial for biological interactions and crystal packing arrangements.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Ring System | Oxazolo[4,5-c]pyridine | Provides aromatic stability and planarity |
| Substituent (Position 2) | tert-Butyl group | Enhances lipophilicity and steric hindrance |
| Functional Group (Position 7) | Hydroxyl group | Enables hydrogen bonding and increases polarity |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Defines elemental composition |
| Molecular Weight | 192.21 g/mol | Determines physical properties |
Structure
2D Structure
Properties
IUPAC Name |
2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2,3)9-12-6-4-11-5-7(13)8(6)14-9/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRWLBNMDGQNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CN=CC(=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230053 | |
| Record name | Oxazolo[4,5-c]pyridin-7-ol, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-10-3 | |
| Record name | Oxazolo[4,5-c]pyridin-7-ol, 2-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridin-7-ol, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Cyclization Using Phase-Transfer Catalysts
One efficient method involves the cyclization of 4-bromo-3-pivaloylaminopyridine in the presence of cesium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under microwave irradiation. This approach achieves high yields (~78%) within 10 minutes, significantly accelerating the reaction compared to conventional heating.
- Reaction conditions :
- Base: Cesium carbonate
- Catalyst: TBAB
- Heating: Microwave irradiation
- Time: 10 minutes
- Yield: Approximately 78%
This method promotes efficient cyclization by facilitating nucleophilic attack of the amide oxygen on the pyridine ring, forming the oxazole ring fused to the pyridine core.
Silica-Supported Acid Catalysis
An alternative approach uses silica-supported perchloric acid as a catalyst to promote cyclization at ambient temperature, emphasizing short reaction times and catalyst reusability. This method is particularly useful for synthesizing oxazolo[4,5-b]pyridine derivatives but can be adapted for the [4,5-c] isomer.
- Reaction conditions :
- Catalyst: Perchloric acid on silica
- Temperature: Ambient
- Advantages: Reusable catalyst, mild conditions
Substitution and Reduction Routes
Another synthetic route involves the substitution of 2-position on pyridine or related heterocycles with tert-butyl-containing amines or esters, followed by reduction steps. For example, 2-tertiaryamino-5-methyloxazole-4-carboxylates are prepared by reacting pyridine derivatives with amines, then reduced by lithium aluminum hydride (LiAlH4) to yield the target compound.
- Key steps :
- Amination at 2-position of oxazole ring
- Reduction of esters to alcohols
- Functional group transformations to introduce hydroxyl at the 7-position
This method allows for structural diversification and functionalization, which is useful for medicinal chemistry applications.
Reaction Parameters Affecting Yield and Purity
| Parameter | Effect on Synthesis | Notes |
|---|---|---|
| Base choice | Cesium carbonate promotes efficient deprotonation | Enhances cyclization rate |
| Catalyst | TBAB increases reaction efficiency under microwave | Phase-transfer catalyst facilitates nucleophilic attack |
| Heating method | Microwave irradiation accelerates reaction kinetics | Shortens reaction time from hours to minutes |
| Temperature control | Maintaining 20–25 °C avoids decomposition | Critical during reagent addition and cyclization |
| Solvent system | Solvent-free or polar aprotic solvents preferred | Improves yield and purity |
| Purification methods | Column chromatography with silica gel and recrystallization | Removes unreacted starting materials and byproducts |
Spectroscopic and Analytical Characterization
Characterization techniques essential for confirming the structure and purity of 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol include:
- [^1H and ^13C NMR spectroscopy](pplx://action/followup) : Identification of the tert-butyl group (singlet near 1.3 ppm for 9H), oxazole and pyridine ring protons.
- Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to molecular weight 176.21 g/mol.
- Infrared (IR) spectroscopy : Characteristic bands for C=N (1600–1650 cm⁻¹) and C–O (1200–1250 cm⁻¹) groups.
- X-ray crystallography (where available): Confirms fused ring structure and steric impact of tert-butyl substituent.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave-assisted TBAB catalysis | 4-bromo-3-pivaloylaminopyridine, Cs2CO3, TBAB, microwave | ~78 | 10 min | Rapid, high yield, efficient | Requires microwave equipment |
| Silica-supported acid catalysis | Perchloric acid on silica, ambient temperature | Moderate | Short | Mild conditions, reusable catalyst | Possibly lower yield |
| Substitution + reduction route | Amines, esters, LiAlH4 reduction | Moderate | Hours | Versatile functionalization | Multi-step, sensitive reagents |
Research Findings and Mechanistic Insights
- The tert-butyl substituent exerts steric hindrance, affecting ring planarity and potentially influencing biological activity.
- Density Functional Theory (DFT) calculations at B3LYP/6-311G++(d,p) level predict regioselectivity favoring nucleophilic attack at the pyridine C4 position during cyclization.
- Isotopic labeling and kinetic studies support an intramolecular cyclization mechanism involving nucleophilic attack of the amide oxygen on the pyridine ring carbon.
- Microwave-assisted synthesis enhances reaction kinetics by improving energy transfer and reducing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol with structurally related compounds, focusing on substituents, molecular properties, and applications:
*Molecular weight calculated based on formula C₁₀H₁₂N₂O₂.
Structural and Functional Insights
- Ring Fusion Position : Compounds with oxazolo[4,5-b]pyridine cores (e.g., compound 26) exhibit distinct electronic properties compared to [4,5-c] isomers due to altered π-conjugation pathways .
- Substituent Effects :
- The tert-butyl group in the target compound improves lipophilicity but may reduce solubility in polar solvents compared to methoxy or methyl substituents .
- Carboxylic acid (compound 5) and boronic ester (compound 6) derivatives enable diverse functionalization, such as bioconjugation or cross-coupling reactions .
- Synthetic Flexibility: PPA-mediated cyclization is a common route for oxazoloquinolines, but tert-butyl derivatives may require additional protection steps to prevent steric hindrance during synthesis .
Commercial Availability and Stability
- The target compound is listed as discontinued in commercial catalogs (CymitQuimica), while its carboxylic acid derivative remains available (Alchem Pharmtech) .
- Stability The carboxylic acid derivative requires storage at -20°C, suggesting sensitivity to degradation, whereas tert-butyl carbamates (e.g., compound 4) are more stable under standard conditions .
Biological Activity
2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its significance in pharmacology and biochemistry.
The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substrates. Depending on the context, this interaction can lead to either inhibition or activation of these enzymes.
Cellular Effects
This compound affects several cellular processes:
- Cell Signaling : It modulates pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway, impacting cell proliferation and apoptosis.
- Gene Expression : The compound alters the expression of genes involved in metabolic processes, thereby influencing cellular metabolism.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Biomolecules : The compound can bind to specific enzymes or receptors, modifying their activity.
- Influencing Transcription Factors : It interacts with transcription factors and regulatory proteins, affecting gene transcription levels.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates cytochrome P450 activity |
| Cell Signaling | Influences MAPK pathway leading to changes in proliferation and apoptosis |
| Gene Expression | Alters metabolic gene expression |
| Binding Mechanism | Binds to active sites of enzymes or receptors |
Case Studies
Recent studies have provided insights into the biological relevance of this compound:
- Cytochrome P450 Interaction : A study demonstrated that this compound could inhibit specific isoforms of cytochrome P450 enzymes, leading to altered drug metabolism profiles in vitro. This suggests potential implications for drug-drug interactions in pharmacotherapy.
- MAPK Pathway Modulation : Research indicated that treatment with this compound resulted in significant activation of the MAPK signaling pathway in cancer cell lines. This activation was associated with enhanced cell proliferation and survival rates under stress conditions.
- Gene Expression Analysis : A transcriptomic analysis revealed that exposure to this compound resulted in differential expression of genes related to metabolic pathways. Notably, genes involved in lipid metabolism were significantly upregulated, indicating a potential role in metabolic regulation.
Q & A
Q. Basic Research Focus
- Esterification : React with acyl chlorides in the presence of DMAP/Et₃N.
- Etherification : Use alkyl halides under Mitsunobu conditions (DIAD, PPh₃).
- Protection : Temporarily protect the hydroxyl group with TBSCl for subsequent reactions .
Advanced Consideration
Evaluate steric hindrance from the tert-butyl group at position 2. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers for functionalization steps. Computational docking may predict steric clashes in derivatized products .
How can researchers assess the impact of substituents on the compound’s physicochemical properties?
Q. Basic Research Focus
- LogP : Measure via HPLC (C18 column) or calculate using software (e.g., ChemAxon).
- Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated biological fluids.
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures .
Advanced Method
Correlate substituent electronic effects (Hammett σ values) with spectral or reactivity data. For example, electron-withdrawing groups at position 7 may reduce basicity of the pyridine nitrogen, altering solubility .
What computational tools are suitable for predicting the compound’s reactivity in catalytic systems?
Q. Advanced Research Focus
- DFT Calculations : Optimize ground-state geometries (Gaussian 16) to identify reactive sites.
- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts (e.g., Pd for cross-coupling).
- Docking Studies : Predict binding affinities for biological targets (AutoDock Vina) .
How can researchers address challenges in crystallizing this compound derivatives?
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
